molecular formula C22H34N2O B5172639 1-cyclohexyl-2-(2-ethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine

1-cyclohexyl-2-(2-ethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine

Cat. No. B5172639
M. Wt: 342.5 g/mol
InChI Key: WLKXQMWVHDLBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-2-(2-ethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrrolopyrazines and has a unique structure that makes it an interesting candidate for research.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-2-(2-ethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-cyclohexyl-2-(2-ethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-cyclohexyl-2-(2-ethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for developing new cancer therapies. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on 1-cyclohexyl-2-(2-ethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine. One of the areas of interest is its potential use in combination with other anticancer drugs to enhance their effectiveness. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other fields, such as neurodegenerative diseases and inflammatory disorders.
Conclusion:
In conclusion, 1-cyclohexyl-2-(2-ethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine is a chemical compound that has shown promise in various scientific research applications. Its unique structure and potential anticancer properties make it an interesting candidate for further study. While more research is needed to fully understand its mechanism of action and potential applications, the future looks bright for this compound.

Synthesis Methods

The synthesis of 1-cyclohexyl-2-(2-ethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine can be achieved through various methods. One of the commonly used methods is the reaction of cyclohexylamine with 2-ethoxybenzaldehyde in the presence of a reducing agent, followed by the reaction with 1,2-diaminocyclohexane and cyclization to form the desired product.

Scientific Research Applications

1-cyclohexyl-2-(2-ethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine has been studied extensively for its potential applications in various fields. One of the significant areas of research is its use in the treatment of cancer. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells.

properties

IUPAC Name

1-cyclohexyl-2-[(2-ethoxyphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O/c1-2-25-21-13-7-6-11-19(21)17-24-16-15-23-14-8-12-20(23)22(24)18-9-4-3-5-10-18/h6-7,11,13,18,20,22H,2-5,8-10,12,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKXQMWVHDLBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN3CCCC3C2C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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